molecular formula C17H10Cl2N4O3 B11100696 (2Z)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

(2Z)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B11100696
M. Wt: 389.2 g/mol
InChI Key: ZBNXEWZFINRQKZ-APSNUPSMSA-N
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Description

(Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the triazole ring with the substituted phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitro group results in amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its biological activity, the compound can be a lead compound in the development of new pharmaceuticals.

Industry

    Agriculture: It may be used in the development of agrochemicals, such as fungicides or herbicides.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

Uniqueness

(Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H10Cl2N4O3

Molecular Weight

389.2 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7-

InChI Key

ZBNXEWZFINRQKZ-APSNUPSMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=NC=N3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3

Origin of Product

United States

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